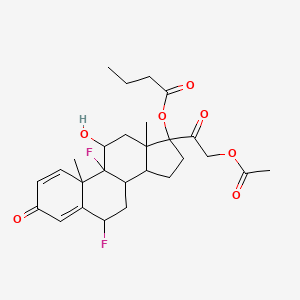![molecular formula C136H180N8O48S8 B13395610 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)
4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate; 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate; 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate” is a complex organic compound with multiple sulfonylamino and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonylamino group.
Attachment of the phenylethyl group: This can be achieved through a nucleophilic substitution reaction where the phenylethyl group is introduced.
Esterification: The final step involves the esterification of the intermediate compound with but-2-enedioate to form the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various types of chemical reactions, including:
Oxidation: The sulfonylamino groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: These compounds can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: They are used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. The sulfonylamino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenylethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate
- 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate
- 1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate
Uniqueness
The uniqueness of these compounds lies in the specific combination of sulfonylamino and phenylethyl groups, which can impart unique chemical and biological properties. The variation in the substituents (e.g., tert-butyl, cyclohexyl, ethyl) can lead to differences in reactivity, binding affinity, and overall biological activity.
These compounds represent a versatile class of molecules with significant potential in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C136H180N8O48S8 |
|---|---|
Peso molecular |
2951.4 g/mol |
Nombre IUPAC |
4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate |
InChI |
InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3 |
Clave InChI |
YRKYEQYAGDIKGE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
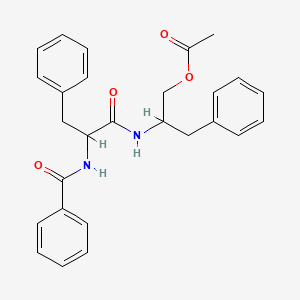
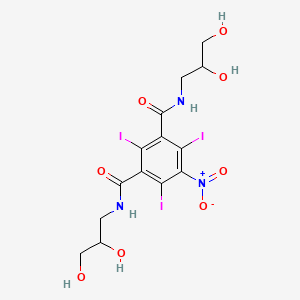
![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
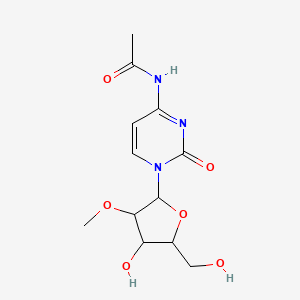

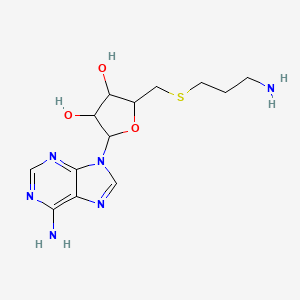
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
